N-[1-(4-fluorophenyl)ethyl]butanamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-3-4-12(15)14-9(2)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGFZKPXJZWTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substitutions
Para-Fluorobutyrylfentanyl (4F-BF)
- Chemical Name : N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide .
- Molecular Formula : C₂₄H₂₉FN₂O
- Molecular Weight : 368.5 g/mol .
- Key Differences :
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Ortho-Fluorofentanyl)
- Chemical Name : N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide .
- Molecular Formula : C₂₂H₂₆FN₂O
- Molecular Weight : 354.46 g/mol.
- Key Differences :
N-(4-Acetylphenyl)butanamide
- Chemical Name : N-(4-Acetylphenyl)butanamide .
- Molecular Formula: C₁₂H₁₅NO₂
- Molecular Weight : 205.26 g/mol.
- Key Differences: Replaces the 4-fluorophenyl group with a 4-acetylphenyl moiety.
Physicochemical Properties
Pharmacological and Regulatory Considerations
- Para-Fluorobutyrylfentanyl :
- Target Compound: Lack of piperidinyl and phenethyl groups suggests negligible opioid receptor interaction. No current evidence of international control, but structural similarity to regulated compounds may raise regulatory scrutiny .
Q & A
Q. What are the optimal synthetic routes for N-[1-(4-fluorophenyl)ethyl]butanamide, and how can side products be minimized?
Methodological Answer: The synthesis typically involves a multi-step reaction starting with ethyl glycinate and 1-(4-fluorophenyl)ethylamine. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous DMF at 0–5°C to minimize racemization.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 7:3) achieves >95% purity.
- Side-product mitigation : Control reaction stoichiometry (1:1.05 molar ratio of amine to carbonyl) and employ inert atmospheres (N₂/Ar) to prevent oxidation of the fluorophenyl group .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- LC-MS/MS : Quantifies the compound in biological matrices (e.g., blood, urine) with a limit of detection (LOD) of 0.1 ng/mL. Use a C18 column and mobile phase (0.1% formic acid in acetonitrile/water) .
- GC-MS : Validates purity after derivatization with BSTFA to enhance volatility. Retention time: ~12.3 min (HP-5MS column) .
- NMR (¹H/¹³C) : Confirms structural integrity. Key signals: δ 7.25–7.35 ppm (fluorophenyl aromatic protons), δ 3.45 ppm (ethylamide backbone) .
Advanced Research Questions
Q. How does the fluorophenyl moiety influence the compound’s pharmacokinetics and receptor interactions?
Methodological Answer: The 4-fluorophenyl group enhances lipophilicity (logP ≈ 3.2), improving blood-brain barrier permeability. Computational docking studies (AutoDock Vina) suggest:
- μ-opioid receptor binding : The fluorine atom forms a halogen bond with Tyr³²⁸ (ΔG = -9.8 kcal/mol), but potency is 10x lower than fentanyl due to steric hindrance from the butanamide chain .
- Metabolic stability : Fluorine reduces CYP3A4-mediated oxidation, increasing half-life (t₁/₂ = 4.7 hrs in human liver microsomes) .
Q. How can researchers resolve contradictions in reported receptor binding affinities across structural analogs?
Methodological Answer: Discrepancies arise from variations in:
- Assay conditions : Standardize protocols (e.g., radioligand binding assays at 25°C vs. 37°C).
- Structural modifications : Compare analogs like N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (Ki = 1.2 nM) and N-(2-fluorophenyl) analogs (Ki = 8.3 nM). Use QSAR models to correlate substituent effects with activity .
Table 1 : Key Structural Analogs and Binding Affinities
| Compound Name | μ-Opioid Ki (nM) | Key Structural Feature |
|---|---|---|
| This compound | 5.6 | Fluorophenyl + butanamide |
| N-(4-fluorophenyl)-piperidinyl-butanamide | 1.2 | Piperidine ring substitution |
| N-(2-fluorophenyl)-propanamide | 8.3 | Ortho-fluorine position |
Q. What in vitro models are suitable for assessing the compound’s biological activity?
Methodological Answer:
- CHO-K1 cells expressing μ-opioid receptors : Measure cAMP inhibition (EC₅₀ = 14 nM) via BRET assays .
- HepG2 cytotoxicity screening : IC₅₀ > 50 μM indicates low hepatotoxicity .
- Enzyme inhibition assays : Test against COX-2 (IC₅₀ = 2.1 μM) and MAO-B (IC₅₀ = 18 μM) to evaluate off-target effects .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?
Methodological Answer:
- Experimental replication : Use standardized shake-flask methods (USP <711>). Reported solubility varies due to:
- Crystallinity : Amorphous forms (solubility in ethanol = 12 mg/mL) vs. crystalline (5 mg/mL) .
- pH dependence : Protonation of the amide group increases solubility in acidic buffers (pH 2.0: 22 mg/mL vs. pH 7.4: 3 mg/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
